Lomedeucitinib

Description

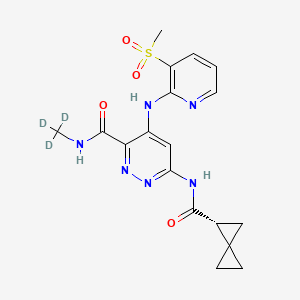

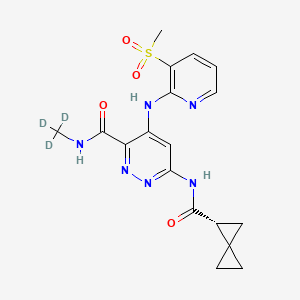

Structure

2D Structure

3D Structure

Properties

CAS No. |

2328068-29-5 |

|---|---|

Molecular Formula |

C18H20N6O4S |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

4-[(3-methylsulfonyl-2-pyridinyl)amino]-6-[[(2R)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide |

InChI |

InChI=1S/C18H20N6O4S/c1-19-17(26)14-11(21-15-12(29(2,27)28)4-3-7-20-15)8-13(23-24-14)22-16(25)10-9-18(10)5-6-18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,26)(H2,20,21,22,23,25)/t10-/m0/s1/i1D3 |

InChI Key |

VWIVBQZLVAGLMH-ASGODXDTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)[C@@H]3CC34CC4 |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)C3CC34CC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Lomedeucitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] This document provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions, its role in the inhibition of key inflammatory signaling pathways, and its selectivity profile. Experimental methodologies relevant to its characterization are also detailed. Given that this compound is a deuterated analog of Deucravacitinib, much of the detailed mechanistic and selectivity data presented herein is based on studies of its parent compound, which is expected to share an identical mechanism of action.[2][3]

Introduction to this compound and its Therapeutic Target

This compound is being developed for the treatment of various immune-mediated diseases, including moderate-to-severe plaque psoriasis.[1][4] Its therapeutic efficacy stems from the selective inhibition of TYK2. TYK2 is a crucial intracellular enzyme that mediates the signaling of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[5][6] These cytokines are central to the pathogenesis of psoriasis and other autoimmune disorders, driving the differentiation and activation of T-helper 1 (Th1) and Th17 cells, which in turn promote chronic inflammation and keratinocyte hyperproliferation.[5][7]

Molecular Mechanism of Action: Allosteric Inhibition of TYK2

This compound, like its parent compound Deucravacitinib, employs a novel allosteric inhibition mechanism.[2][8] Unlike traditional JAK inhibitors that compete with ATP at the highly conserved active site within the kinase domain (JH1), this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[2][9]

This unique binding mechanism confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[2][9] By binding to the JH2 domain, this compound stabilizes an inhibitory interaction between the regulatory and catalytic domains of the enzyme, locking TYK2 in an inactive conformation.[10] This prevents the conformational changes necessary for its activation upon cytokine receptor binding, thereby blocking downstream signaling.[2]

Inhibition of the TYK2/STAT Signaling Pathway

The primary consequence of this compound's binding to TYK2 is the disruption of the JAK-STAT signaling pathway. In psoriasis, cytokines like IL-23 and IL-12 bind to their respective receptors on immune cells, leading to the activation of receptor-associated TYK2 and its partner, JAK2.[5] Activated TYK2 then phosphorylates and activates Signal Transducers and Activators of Transcription (STATs).[6] These activated STATs translocate to the nucleus and induce the transcription of genes responsible for inflammation and cellular proliferation.[11]

This compound's inhibition of TYK2 activation effectively blocks this cascade at an early stage, preventing the phosphorylation and activation of STATs and thereby reducing the expression of psoriasis-associated genes and cytokines, such as IL-17 and IL-19.[7][12]

Selectivity Profile

The allosteric mechanism of action results in a high degree of selectivity for TYK2. As specific IC50 data for this compound is not publicly available, the data for its parent compound, Deucravacitinib, is presented below as a surrogate. These values were determined in in vitro whole blood assays.[13][14]

| Target Pathway | Stimulant | Endpoint | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) |

| TYK2 / JAK2 | IL-12 | IFN-γ production | 14 | 780 | 1600 | 1100 |

| JAK1 / JAK3 | IL-2 | STAT5 phosphorylation | >4000 | 19 | 13 | 41 |

| JAK2 / JAK2 | TPO | STAT3 phosphorylation | >10000 | 330 | 110 | 150 |

| Data derived from studies on Deucravacitinib.[13][14][15] |

As the data indicates, Deucravacitinib is significantly more potent against the TYK2-mediated pathway compared to pathways mediated by JAK1/3 and JAK2/2.[13] In cellular signaling assays, Deucravacitinib demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[13]

Experimental Protocols

The characterization of TYK2 inhibitors like this compound involves a variety of in vitro and cellular assays. Below are representative protocols for key experiments.

Whole Blood STAT Phosphorylation Assay

This assay is used to assess the functional inhibition of specific JAK/STAT pathways in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).[16]

-

Inhibitor Incubation: Blood samples are aliquoted into 96-well plates and pre-incubated with varying concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.[16]

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK/STAT pathway (e.g., IL-2 for JAK1/STAT5, TPO for JAK2/STAT3) and incubated for 15 minutes at 37°C.[16]

-

Lysis and Fixation: Red blood cells are lysed and leukocytes are simultaneously fixed by adding a pre-warmed lyse/fix buffer. The samples are incubated for 10-15 minutes at 37°C.[17]

-

Permeabilization: Cells are washed and then permeabilized to allow antibodies to access intracellular targets.[17]

-

Staining: Cells are stained with fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT5).[18]

-

Analysis: Samples are analyzed by flow cytometry to quantify the level of STAT phosphorylation in specific cell populations. The results are used to determine the IC50 value of the inhibitor.[16]

IL-12-Induced IFN-γ Secretion Assay

This assay specifically measures the inhibition of the TYK2-dependent signaling pathway.

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or whole blood are cultured in 96-well plates.[19]

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with IL-12 (and in some protocols, co-stimulated with IL-18) to induce IFN-γ production.[19]

-

Incubation: The plates are incubated for 24-48 hours to allow for cytokine secretion.[20]

-

Detection: The concentration of IFN-γ in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.[19][20]

-

Analysis: The data is used to calculate the IC50 value for the inhibition of IFN-γ production.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the direct biochemical inhibition of a kinase.

Methodology:

-

Reaction Setup: In a microplate, the TYK2 enzyme is mixed with a biotinylated substrate peptide and varying concentrations of this compound.[21][22]

-

Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for substrate phosphorylation.[21]

-

Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 is added. This stops the reaction and begins the detection process.[22]

-

Signal Measurement: If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET signal. The plate is read on an HTRF-compatible reader.[23]

-

Analysis: The intensity of the FRET signal is inversely proportional to the activity of the inhibitor. IC50 values are calculated from the dose-response curve.

Conclusion

This compound is a highly selective, oral TYK2 inhibitor that functions through a novel allosteric mechanism. By binding to the regulatory JH2 domain of TYK2, it prevents the activation of the enzyme and subsequently blocks the signaling of key pathogenic cytokines, including IL-23, IL-12, and Type I IFNs. This targeted approach offers the potential for a favorable benefit-risk profile compared to less selective, pan-JAK inhibitors. The experimental protocols outlined provide a framework for the preclinical and clinical characterization of this compound and other selective TYK2 inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. This compound (BMS-986322) / BMS, BMS-Bain Capital Immunology NewCo [delta.larvol.com]

- 5. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

- 6. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition | MDPI [mdpi.com]

- 7. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]

- 9. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bristol Myers Squibb - U.S. Food and Drug Administration Approves Sotyktu™ (deucravacitinib), Oral Treatment for Adults with Moderate-to-Severe Plaque Psoriasis [news.bms.com]

- 11. researchgate.net [researchgate.net]

- 12. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 13. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. skin.dermsquared.com [skin.dermsquared.com]

- 16. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. IL-12 induces IFN-gamma expression and secretion in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. revvity.com [revvity.com]

- 23. researchgate.net [researchgate.net]

The Discovery and Development of Lomedeucitinib: A Technical Overview of a Novel TYK2 Inhibitor

Executive Summary: Lomedeucitinib (BMS-986322) is an investigational, orally administered, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Developed by Bristol Myers Squibb, this compound is a deuterated form of Deucravacitinib (B606291) (BMS-986165) and represents a novel approach to treating a spectrum of immune-mediated inflammatory diseases. By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling of key pathogenic cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs). This targeted mechanism offers the potential for significant efficacy while avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors. Preclinical data for the parent compound demonstrated high selectivity and potent inhibition of TYK2-mediated pathways. This compound has advanced through Phase 1 studies and a Phase 2 trial in plaque psoriasis, where it successfully established proof-of-concept.[1] The development of this asset is now being advanced by a new, independent biopharmaceutical company established by Bristol Myers Squibb and Bain Capital.[1][2]

Introduction: The Rationale for Targeting TYK2

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. The JAK family comprises four intracellular non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of many autoimmune and inflammatory diseases.[3]

TYK2, in particular, is essential for mediating the signaling of IL-23, IL-12, and Type I IFNs, cytokines central to the pathogenesis of diseases like psoriasis, psoriatic arthritis, and lupus.[4] The IL-23/T-helper 17 (Th17) cell axis, which is dependent on TYK2 signaling, is a major pathogenic pathway in psoriasis.[5] Genetic studies have further validated TYK2 as a therapeutic target, showing that certain loss-of-function variants in the TYK2 gene are protective against several autoimmune conditions.

Traditional JAK inhibitors target the highly conserved ATP-binding site within the active kinase (JH1) domain, often leading to the inhibition of multiple JAK family members (pan-JAK inhibition). This lack of selectivity can result in a broader range of side effects. This compound was developed as a highly selective, allosteric inhibitor that binds to the unique regulatory pseudokinase (JH2) domain of TYK2. This distinct mechanism of action allows for potent and selective inhibition of TYK2 without significantly affecting JAK1, JAK2, or JAK3, offering a potentially improved safety profile.[3][6]

Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain

This compound exerts its therapeutic effect through a novel allosteric inhibition mechanism. Unlike ATP-competitive inhibitors that bind to the active JH1 domain, this compound binds to the regulatory JH2 pseudokinase domain.[5][6] This binding event stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the enzyme in an inactive conformation and preventing its activation.[5]

This allosteric inhibition effectively blocks the downstream signaling cascade initiated by cytokines that rely on TYK2. Specifically, it inhibits the phosphorylation and activation of STAT proteins, which prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7][8]

Preclinical Development

This compound (BMS-986322) is a deuterated analog of Deucravacitinib (BMS-986165). Deuteration is a strategy used to modify a molecule's metabolic profile, often to improve its pharmacokinetic properties, without altering its fundamental mechanism of action. The preclinical data for Deucravacitinib is therefore highly indicative of this compound's intrinsic potency and selectivity.

In Vitro Potency and Selectivity

Deucravacitinib was shown to be a highly potent and selective inhibitor of TYK2. It binds to the TYK2 pseudokinase domain with high affinity and demonstrates substantial selectivity over other JAK family members and a broad panel of other kinases.[7][9] This selectivity is a key differentiating feature from first-generation pan-JAK inhibitors.

Table 1: In Vitro Potency and Selectivity of Deucravacitinib (Parent Compound)

| Assay Type | Target/Pathway | IC50 / Ki | Selectivity vs. TYK2 | Reference |

|---|---|---|---|---|

| Binding Assay | TYK2 (JH2 Domain) | Ki = 0.02 nM | - | [8][9] |

| Binding Assay | JAK1 (JH2 Domain) | IC50 = 1.0 nM | ~50-fold | [10] |

| Cellular Assay (STAT Phos.) | IL-12 (TYK2/JAK2) | IC50 = 5 nM | - | [10] |

| Cellular Assay (STAT Phos.) | IFN-α (TYK2/JAK1) | IC50 = 1-6 nM | - | [10] |

| Cellular Assay (STAT Phos.) | IL-2 (JAK1/JAK3) | >1000-fold vs. TYK2 | >1000-fold | [11] |

| Cellular Assay (STAT Phos.) | GM-CSF (JAK2/JAK2) | >1000-fold vs. TYK2 | >1000-fold |[11] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Preclinical Efficacy in Disease Models

Deucravacitinib demonstrated significant efficacy in multiple murine models of autoimmune disease, including models for psoriasis and colitis. In an IL-23-induced acanthosis mouse model, which mimics key aspects of psoriasis, orally administered Deucravacitinib dose-dependently reduced skin inflammation.[7] It was also highly effective in the anti-CD40 antibody-induced colitis model in SCID mice, providing protection against weight loss and histological signs of colitis.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol):

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against TYK2 and other kinases.

-

Method: Recombinant human kinase domains (e.g., TYK2 JH2) are incubated with a fluorescently labeled probe or tracer. The test compound is added in serial dilutions. The displacement of the probe, which correlates with the binding of the test compound, is measured by a change in fluorescence polarization. Data is fitted to a dose-response curve to calculate the IC50 value.

IL-23-Induced Psoriasis Mouse Model (General Protocol):

-

Objective: To evaluate the in vivo efficacy of the test compound in reducing psoriasis-like skin inflammation.

-

Method: Mice (e.g., C57BL/6 strain) receive daily intradermal injections of recombinant murine IL-23 into the ear to induce inflammation, characterized by ear swelling (acanthosis) and cellular infiltration. The test compound is administered orally once or twice daily.

-

Endpoints: Primary endpoints include the measurement of ear thickness and ear weight. Secondary endpoints can include histological analysis of skin biopsies and measurement of pro-inflammatory cytokine levels (e.g., IL-17A, IL-22) in ear homogenates.

Clinical Development

This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2 study in patients with moderate-to-severe plaque psoriasis.

Pharmacokinetics

Pharmacokinetic data from studies with the parent compound, Deucravacitinib, show that it is rapidly absorbed after oral administration, with a median time to maximal plasma concentration (Tmax) of 1.5–2.3 hours.[12] Following multiple once-daily doses, a modest accumulation of approximately 1.3- to 1.4-fold was observed.[12] A dedicated Phase 1 trial (NCT06088264) has been completed to evaluate the pharmacokinetics, metabolism, and excretion of [14C]-labeled this compound in healthy male participants, though detailed results are not yet published.[1]

Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects

| Parameter | Value (6 mg QD) | Value (12 mg QD) | Reference |

|---|---|---|---|

| Median Tmax (hours) | 1.5 - 2.3 | 1.5 - 2.3 | [12] |

| Accumulation Ratio (AUC) | ~1.3-fold | ~1.4-fold |[12] |

Tmax: Time to maximum plasma concentration; AUC: Area under the curve; QD: Once daily.

Phase 2 Clinical Trial (NCT05730725)

A multi-center, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of this compound in participants with moderate-to-severe plaque psoriasis. The trial has been completed and successfully established proof-of-concept for the molecule.[1][13]

Table 3: Core Design of the Phase 2 Plaque Psoriasis Study (NCT05730725)

| Feature | Description |

|---|---|

| Official Title | A Multi-Center, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Phase 2 Study to Evaluate the Clinical Efficacy and Safety of BMS-986322 in Participants With Moderate-to-Severe Psoriasis.[14] |

| Phase | 2 |

| Status | Completed[13] |

| Participants | 109 adults (18-70 years) with moderate-to-severe plaque psoriasis.[15] |

| Interventions | Multiple dose cohorts of this compound vs. Placebo.[14] |

| Primary Outcome | Percentage of participants achieving at least a 75% reduction from baseline in Psoriasis Area and Severity Index (PASI 75) score.[14] |

| Secondary Outcomes | Percentage of participants achieving PASI 90; change from baseline in PASI score.[14] |

Key Inclusion/Exclusion Criteria:

-

Inclusion: Adults aged 18-70 with a diagnosis of plaque psoriasis for ≥6 months, Psoriasis Area and Severity Index (PASI) score ≥12, static Physician Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[14]

-

Exclusion: Diagnosis of non-plaque forms of psoriasis (e.g., guttate, pustular, erythrodermic) or other immune-mediated conditions requiring systemic immunosuppressants.[14]

While specific quantitative results from this trial are not yet publicly available, long-term extension studies of the parent compound Deucravacitinib have shown durable efficacy, with Psoriasis Area and Severity Index (PASI) 75 and 90 response rates of 71.7% and 47.5%, respectively, after four years of treatment.[16][17]

Corporate Development and Future Directions

In July 2025, Bristol Myers Squibb (BMS) announced a strategic transaction with Bain Capital to form a new, independent biopharmaceutical company focused on immunology.[2][15] As part of this agreement, BMS in-licensed five immunology assets to the new company, including this compound.[15] This new entity, backed by a $300 million financing commitment led by Bain Capital, will now spearhead the continued development of this compound.[2][15]

The successful proof-of-concept established in the Phase 2 psoriasis trial positions this compound for potential advancement into Phase 3 development.[1] Given the shared pathogenic pathways, its selective TYK2 inhibition mechanism holds promise for a range of other immune-mediated diseases, including psoriatic arthritis, systemic lupus erythematosus, and inflammatory bowel disease.

Conclusion

This compound is a next-generation, selective TYK2 inhibitor that has emerged from a rational drug design strategy focused on optimizing selectivity and safety within the JAK family. Its unique allosteric mechanism of action, targeting the TYK2 pseudokinase domain, effectively blocks key inflammatory pathways implicated in numerous autoimmune diseases. Supported by strong preclinical data from its parent compound and having established clinical proof-of-concept in plaque psoriasis, this compound represents a promising oral therapeutic candidate. Its continued development by a new, dedicated company underscores the significant potential of this targeted approach to address unmet medical needs for patients with immune-mediated conditions.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound (BMS-986322) / BMS, BMS-Bain Capital Immunology NewCo [delta.larvol.com]

- 3. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 8. abmole.com [abmole.com]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Study to Evaluate Effectiveness and Safety of BMS-986322 in Participants With Moderate-to-Severe Psoriasis | BMS Clinical Trials [bmsclinicaltrials.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A Study to Evaluate Effectiveness and Safety of BMS-986322 in Participants With Moderate-to-Severe Psoriasis | Clinical Research Trial Listing ( Psoriasis ) ( NCT05730725 ) [trialx.com]

- 16. BMS-986322 for Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 17. BMS' Sotyktu shows consistent safety profile in psoriasis trial [clinicaltrialsarena.com]

Lomedeucitinib: A Technical Overview of a Novel TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomedeucitinib (BMS-986322) is a selective, orally bioavailable, small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. As a deuterated analog of deucravacitinib, this compound is under investigation for the treatment of moderate-to-severe plaque psoriasis and other immune-mediated inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data pertaining to this compound and its role in modulating the IL-23/IL-12/IFN signaling pathways central to the pathophysiology of psoriasis.

Chemical Structure and Properties

This compound is a synthetically derived small molecule with a complex heterocyclic structure. The inclusion of deuterium (B1214612) at the N-methyl group is a key structural feature intended to favorably alter its metabolic profile.

Chemical Structure (2D):

Image source: PubChem CID 138620496

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-{[3-(methylsulfonyl)pyridin-2-yl]amino}-6-[((2R)-spiro[2.2]pentane-2-carbonyl)amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | [4] |

| Synonyms | BMS-986322 | [1] |

| CAS Number | 2328068-29-5 | [1] |

| Molecular Formula | C₁₈H₁₇D₃N₆O₄S | [1][5] |

| Molecular Weight | 419.47 g/mol | [1][5] |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of TYK2, a key intracellular signaling molecule for various pro-inflammatory cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2] Unlike pan-JAK inhibitors, this compound's selectivity for TYK2 is anticipated to provide a more targeted therapeutic effect with a potentially improved safety profile.

The binding of cytokines such as IL-23 and IL-12 to their respective receptors on immune cells leads to the activation of TYK2 and its partner JAKs. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and induce the transcription of genes involved in inflammation and cellular differentiation, including those for IL-17. By inhibiting TYK2, this compound effectively blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response.

Experimental Data

While specific quantitative data for this compound is limited in the public domain, data from its non-deuterated counterpart, deucravacitinib, and other TYK2 inhibitors provide insights into its expected activity.

Table 2: In Vitro Activity of Deucravacitinib (a close analog of this compound)

| Assay Type | Target | IC₅₀ | Reference |

| Biochemical Assay | TYK2 | Data not publicly available for this compound | |

| Cellular Assay (IL-23 stimulated) | pSTAT3 | Data not publicly available for this compound | |

| Cellular Assay (IFNα stimulated) | pSTAT1 | Data not publicly available for this compound |

Pharmacokinetics:

Preclinical and early-phase clinical studies are ongoing to fully characterize the pharmacokinetic profile of this compound. As a deuterated compound, it is designed to have an altered metabolic fate compared to deucravacitinib, potentially leading to improved pharmacokinetic properties such as a longer half-life or reduced metabolic clearance.

Table 3: Summary of Expected Pharmacokinetic Properties

| Parameter | Description | Expected Outcome for this compound |

| Absorption | Rapidly absorbed after oral administration. | Similar to deucravacitinib. |

| Distribution | Distributes to target tissues. | To be determined in ongoing studies. |

| Metabolism | Primarily hepatic metabolism. Deuteration may alter metabolic pathways and rate. | Potentially reduced rate of metabolism compared to deucravacitinib. |

| Excretion | To be determined in ongoing studies. | To be determined in ongoing studies. |

Experimental Protocols

Detailed experimental protocols for this compound are not yet widely published. However, standard methodologies for evaluating TYK2 inhibitors in the context of psoriasis are well-established.

A. TYK2 Inhibition Biochemical Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TYK2.

B. Cellular Assay: Inhibition of IL-23-Induced STAT3 Phosphorylation

This assay assesses the ability of this compound to block downstream signaling in a cellular context.

Conclusion

This compound is a promising, next-generation selective TYK2 inhibitor with the potential to offer a targeted oral therapy for psoriasis and other immune-mediated diseases. Its deuterated structure is designed to confer favorable pharmacokinetic properties. Further preclinical and clinical data will be crucial to fully elucidate its therapeutic profile and establish its efficacy and safety in patient populations. The continued investigation of this compound and other selective TYK2 inhibitors represents a significant advancement in the development of more precise and potentially safer immunomodulatory therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]

- 3. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to Lomedeucitinib (BMS-986322): A Novel TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an investigational small molecule drug that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] By targeting TYK2, this compound modulates the signaling of key cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, most notably psoriasis.[2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, relevant signaling pathways, and available clinical data, to support ongoing research and development efforts in the field.

Chemical Identity

IUPAC Name: 4-{[3-(methylsulfonyl)pyridin-2-yl]amino}-6-[((2R)-spiro[2.2]pentane-2-carbonyl)amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[1][3]

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | BMS-986322 |

| CAS Number | 2328068-29-5 |

| Molecular Formula | C₁₈H₁₇D₃N₆O₄S |

| Molecular Weight | 419.47 g/mol |

Mechanism of Action

This compound is a potent and selective inhibitor of TYK2, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several pro-inflammatory cytokines.[2] Specifically, TYK2 is associated with the receptors for interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[4][5] Upon cytokine binding to their respective receptors, TYK2 is activated, leading to the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.

By inhibiting TYK2, this compound effectively blocks this signaling cascade, thereby reducing the pathological effects of cytokines like IL-12 and IL-23, which are known to be central drivers in the pathogenesis of psoriasis.[6][7] This targeted inhibition of the IL-23/Th17 axis is a key mechanism underlying the therapeutic potential of this compound.

Signaling Pathway

The TYK2 signaling pathway is integral to the inflammatory processes in psoriasis. The diagram below illustrates the key components of this pathway and the point of intervention for Lomede-ucitinib.

Caption: TYK2 Signaling Pathway in Psoriasis and this compound's Point of Intervention.

Experimental Protocols

Biochemical TYK2 Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds like this compound against the TYK2 enzyme.

Objective: To determine the in vitro potency of this compound in inhibiting TYK2 kinase activity.

Materials:

-

Recombinant human TYK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

This compound (BMS-986322)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add a fixed amount of TYK2 enzyme to each well of a 384-well plate.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for TYK2 Signaling Inhibition (Representative Protocol)

This protocol outlines a method to evaluate the ability of this compound to inhibit TYK2-mediated signaling in a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a relevant cell line.

Materials:

-

Human cell line expressing the target cytokine receptors (e.g., NK-92 cells for IL-12 signaling)

-

Cell culture medium

-

Recombinant human cytokine (e.g., IL-12)

-

This compound (BMS-986322)

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT4)

-

Flow cytometer

Procedure:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Fix and permeabilize the cells.

-

Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

-

Analyze the cells by flow cytometry to quantify the levels of phosphorylated STAT.

-

Determine the IC₅₀ value of this compound for the inhibition of STAT phosphorylation.

Clinical Development and Efficacy

This compound is currently in clinical development for the treatment of moderate-to-severe plaque psoriasis. A key Phase 2 clinical trial (NCT05730725) has been conducted to evaluate its efficacy and safety.[8][9] While specific results for this compound from this trial are pending public release, data from studies of other selective TYK2 inhibitors provide an indication of the potential efficacy.

For instance, the related TYK2 inhibitor deucravacitinib (B606291) has demonstrated significant clinical benefit in patients with moderate-to-severe psoriasis. In a Phase 2 trial, deucravacitinib treatment led to substantial improvements in the Psoriasis Area and Severity Index (PASI) scores.

Illustrative Clinical Trial Workflow:

Caption: A Generalized Workflow for a Phase 2 Clinical Trial of this compound in Psoriasis.

Pharmacokinetics

Specific pharmacokinetic data for this compound from dedicated human studies are not yet fully published. However, a Phase 1 clinical trial (NCT06088264) has been completed to evaluate the pharmacokinetics, metabolism, and excretion of [14C]-labeled BMS-986322 in healthy adult male participants.[9] Generally, small molecule tyrosine kinase inhibitors are orally bioavailable and undergo metabolism primarily through the cytochrome P450 system. Further details on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound will be critical for dose selection and understanding potential drug-drug interactions.

Conclusion

This compound (BMS-986322) is a promising, selective TYK2 inhibitor with a well-defined mechanism of action that targets a key signaling pathway in the pathophysiology of psoriasis and other immune-mediated diseases. Its oral route of administration offers a potential advantage for patient convenience. As more data from ongoing clinical trials become available, a clearer picture of its efficacy, safety, and overall therapeutic potential will emerge, paving the way for a new treatment option for patients with debilitating inflammatory conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In Vitro Characterization of Lomedeucitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an investigational, orally bioavailable small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 plays a crucial role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4] By selectively targeting TYK2, this compound represents a promising therapeutic strategy for a range of immune-mediated inflammatory diseases, with clinical development focused on conditions such as plaque psoriasis.[2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Selective TYK2 Inhibition

This compound exerts its therapeutic effect by inhibiting the catalytic activity of TYK2. TYK2 is a critical intracellular signaling molecule that associates with the cytoplasmic domains of various cytokine receptors. Upon cytokine binding, TYK2 and another JAK family member (often JAK2) are brought into close proximity, leading to their trans-activation through phosphorylation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammatory and immune responses.[1]

This compound's selective inhibition of TYK2 disrupts this signaling cascade, thereby blocking the downstream effects of cytokines such as IL-12 and IL-23. This targeted approach is designed to offer a more favorable safety profile compared to less selective pan-JAK inhibitors.

Quantitative In Vitro Data

Precise biochemical IC50 values for this compound against the JAK family kinases are not extensively available in the public domain. However, based on its classification as a selective TYK2 inhibitor, a high degree of potency against TYK2 with significantly lower activity against JAK1, JAK2, and JAK3 is expected.

| Target | Assay Type | IC50 (nM) | Reference |

| TYK2 | Biochemical | Not Publicly Available | |

| JAK1 | Biochemical | Not Publicly Available | |

| JAK2 | Biochemical | Not Publicly Available | |

| JAK3 | Biochemical | Not Publicly Available | |

| IFNα-induced Gene Expression (downstream of IL-12/TYK2) | Cellular | 47 | [5] |

Note: The cellular IC50 value reflects the compound's activity in a more complex biological system and is influenced by factors such as cell permeability and off-target effects.

Signaling Pathway

The following diagram illustrates the IL-12/IL-23 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of TYK2 and other JAK family kinases.

General Methodology (e.g., ADP-Glo™ Kinase Assay):

-

Reagents: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes, a suitable substrate (e.g., a synthetic peptide), ATP, and the ADP-Glo™ detection reagents.

-

Procedure: a. A kinase reaction buffer containing the specific JAK enzyme, the substrate, and a range of this compound concentrations is prepared in a multi-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. e. The Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP. f. The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured with a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is plotted against the inhibitor concentration to determine the IC50 value.[1]

Experimental Workflow for Biochemical Kinase Assay

Cellular Assays

1. STAT Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

General Methodology (Western Blotting):

-

Cell Culture: A relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs) is cultured.

-

Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a cytokine known to signal through TYK2, such as IL-12 or IL-23, to induce STAT phosphorylation.

-

Cell Lysis: Following stimulation, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the pSTAT bands is normalized to the total STAT bands to determine the extent of inhibition by this compound.

2. Cytokine-Induced Reporter Gene Assay

Objective: To measure the functional consequence of TYK2 inhibition on the transcription of downstream target genes.

General Methodology (Luciferase Reporter Assay):

-

Cell Line: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing STAT-binding elements.

-

Treatment and Stimulation: The reporter cells are treated with this compound and then stimulated with a relevant cytokine (e.g., IL-12).

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added.

-

Measurement: The resulting luminescence, which is proportional to the transcriptional activity of STAT, is measured using a luminometer.

-

Data Analysis: The inhibitory effect of this compound on cytokine-induced reporter gene expression is quantified.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. invivogen.com [invivogen.com]

Early-Phase Clinical Trial Results for Lomedeucitinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of various immune-mediated diseases, including psoriasis. By selectively targeting TYK2, this compound aims to modulate the inflammatory cascade while potentially offering a more favorable safety profile compared to less selective JAK inhibitors. This technical guide provides a comprehensive overview of the available information on the early-phase clinical trials of this compound, with a focus on its mechanism of action, and available trial protocols.

Mechanism of Action: TYK2 Inhibition in Psoriasis

This compound exerts its therapeutic effect by inhibiting the TYK2 enzyme, which plays a crucial role in the signaling of pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons. In psoriasis, the IL-23/Th17 axis is a central pathogenic pathway. The binding of IL-23 to its receptor on T-cells activates TYK2 and JAK2, leading to the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus, promoting the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17 and IL-22. These cytokines drive the characteristic inflammation, keratinocyte hyperproliferation, and plaque formation seen in psoriasis. By inhibiting TYK2, this compound disrupts this signaling cascade, thereby reducing the production of downstream inflammatory mediators.

Below is a diagram illustrating the TYK2 signaling pathway in the context of psoriasis.

Early-Phase Clinical Trial Results

Despite the completion of several early-phase clinical trials for this compound, detailed quantitative results from these studies are not publicly available at this time. Bristol Myers Squibb, the developer of this compound, has reportedly deprioritized the development of this compound. Consequently, the comprehensive data on pharmacokinetics, pharmacodynamics, efficacy, and safety required for a detailed quantitative analysis has not been published in peer-reviewed literature or presented at scientific conferences.

The following sections summarize the available information on the key early-phase trials based on clinical trial registry data.

Data Presentation

As of the current date, no specific quantitative data from Phase 1 or Phase 2 clinical trials of this compound has been publicly released. Therefore, the creation of summary tables for pharmacokinetic parameters, efficacy endpoints, and adverse events is not possible. It is known that a Phase 2 study in plaque psoriasis successfully established proof-of-concept, however the specific data remains undisclosed.

Experimental Protocols

Below are the summarized experimental protocols for the key early-phase clinical trials of this compound, based on information from publicly accessible clinical trial registries.

Phase 2 Study in Moderate-to-Severe Psoriasis (NCT05730725)

-

Study Title: A Multi-Center, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Phase 2 Study to Evaluate the Clinical Efficacy and Safety of BMS-986322 in Participants With Moderate-to-Severe Psoriasis.

-

Primary Objective: To evaluate the clinical efficacy and safety of this compound in participants with moderate-to-severe psoriasis.[1]

-

Study Design: This was a randomized, double-blind, placebo-controlled, parallel assignment study.[1]

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Intervention: Participants were randomized to receive either one of several doses of this compound or a placebo, administered orally.[2]

-

Primary Outcome Measures: The primary outcome was the proportion of participants achieving at least a 75% reduction in PASI score (PASI 75) from baseline at Week 12.[1]

-

Secondary Outcome Measures:

-

Proportion of participants achieving an sPGA score of 0 (clear) or 1 (almost clear).[1]

-

Proportion of participants achieving at least a 90% reduction in PASI score (PASI 90).[1]

-

Change from baseline in the severity of psoriasis as measured by PASI score.[1]

-

Incidence of adverse events and serious adverse events.[1]

-

The workflow for this Phase 2 trial is illustrated in the diagram below.

Phase 1 Studies in Healthy Participants

Two notable Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

-

NCT05579574: A study to investigate the interaction between this compound and an oral contraceptive in healthy female participants.[3]

-

NCT05615012: A study to assess the effect of this compound on the pharmacokinetics of rosuvastatin (B1679574) and metformin (B114582) in healthy participants.[3]

The primary objectives of these studies were to assess safety and tolerability, as well as to characterize the pharmacokinetic profile of this compound alone and in combination with other drugs. As with the Phase 2 study, detailed results from these Phase 1 trials are not publicly available.

Conclusion

This compound is a selective TYK2 inhibitor that showed initial promise in early-phase clinical development for the treatment of moderate-to-severe psoriasis, with a Phase 2 trial reportedly establishing proof-of-concept. Its mechanism of action, centered on the inhibition of the IL-23/Th17 pathway, represents a targeted approach to modulating the underlying inflammatory processes in psoriasis. However, the public availability of detailed quantitative data from these early-phase trials is limited due to the deprioritization of the drug's development. While the experimental protocols provide a framework for understanding how the drug was evaluated, the absence of concrete data on efficacy, safety, and pharmacokinetics precludes a definitive assessment of its clinical potential. Further dissemination of the trial results would be necessary for a complete understanding of the clinical profile of this compound.

References

Lomedeucitinib's Role in the IL-23 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lomedeucitinib (also known as BMS-986322 and PF-06826647) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a crucial intracellular enzyme that mediates the signaling of key pro-inflammatory cytokines, most notably Interleukin-23 (IL-23). The IL-23 signaling pathway is a central driver in the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis and inflammatory bowel disease (IBD). This technical guide provides an in-depth analysis of this compound's mechanism of action within the IL-23 pathway, supported by available quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

The IL-23 Signaling Pathway: A Key Driver of Inflammation

The IL-23 pathway plays a pivotal role in the expansion and maintenance of T helper 17 (Th17) cells, which are significant producers of pro-inflammatory cytokines such as IL-17 and IL-22.[2][3] Dysregulation of this axis is a hallmark of several autoimmune disorders.

The signaling cascade is initiated when the IL-23 cytokine, a heterodimer composed of p19 and p40 subunits, binds to its cell surface receptor complex.[4] This receptor complex consists of two subunits: IL-12Rβ1 and the IL-23-specific receptor subunit, IL-23R. Upon ligand binding, a conformational change occurs, bringing the intracellular domains of the receptor subunits into close proximity. This allows for the trans-activation of two Janus kinase (JAK) family members constitutively associated with the receptor chains: TYK2, which is associated with IL-12Rβ1, and JAK2, which is associated with IL-23R.[4]

The activation of TYK2 and JAK2 initiates a downstream phosphorylation cascade. A key event is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7] Phosphorylated STAT3 (pSTAT3) molecules dimerize and translocate to the nucleus, where they act as transcription factors, driving the expression of genes encoding pro-inflammatory cytokines like IL-17 and IL-22, as well as the gene for the IL-23R itself, creating a positive feedback loop that amplifies the inflammatory response.[8]

This compound's Mechanism of Action: Selective TYK2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of TYK2.[1] By binding to TYK2, this compound prevents its autophosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade initiated by IL-23. This inhibition of TYK2 prevents the phosphorylation and activation of STAT3, ultimately leading to a reduction in the production of pathogenic cytokines like IL-17 and IL-22. The racemate of this compound has been shown to have a significant inhibitory effect on IFNα production, which is downstream of the IL-12/TYK2 pathway, with an IC50 of 0.047 μM.[9]

Quantitative Data on this compound

In Vitro Activity

While a direct IC50 value for this compound's inhibition of TYK2 kinase activity is not publicly available, the racemic mixture of this compound has demonstrated an IC50 of 0.047 µM for the inhibition of IFNα production, a process dependent on the IL-12/TYK2 signaling pathway.[9]

Clinical Efficacy in Plaque Psoriasis

A phase 2b, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound (PF-06826647) in participants with moderate-to-severe plaque psoriasis.[10][11]

Table 1: Key Efficacy Endpoints at Week 16 [10][11]

| Endpoint | Placebo | This compound 200 mg (once daily) | This compound 400 mg (once daily) |

| PASI 90 Response Rate (%) | - | 33.0% (p=0.0004) | 46.5% (p<0.0001) |

| PASI 75 Response Rate (%) | 13.3% | 46.7% | 73.2% |

| PASI 100 Response Rate (%) | - | - | - |

| sPGA 0/1 (clear/almost clear) (%) | 7.2% | 53.6% | - |

P-values are in comparison to placebo.

Table 2: PASI 75 and sPGA 0/1 Response Rates from a Meta-Analysis [12]

| Outcome | Deucravacitinib (B606291) (similar TYK2i) | Apremilast | Placebo |

| PASI 75 Response Rate (%) | 53.6% - 58.7% | 35.1% - 40.2% | 9.4% - 12.7% |

| sPGA 0/1 Response Rate (%) | 50.3% - 53.6% | 32.1% - 34.3% | 7.2% - 8.6% |

Clinical Development in Inflammatory Bowel Disease

Phase 2 studies of the selective TYK2 inhibitor deucravacitinib in both ulcerative colitis (LATTICE-UC) and Crohn's disease (LATTICE-CD) did not meet their primary efficacy endpoints.[13][14][15] These outcomes may impact the future development of this compound for IBD indications.

Experimental Protocols

In Vitro TYK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of a TYK2 inhibitor like this compound.[16]

Objective: To measure the amount of ADP produced during the TYK2 kinase reaction as an indicator of enzyme activity and its inhibition.

Materials:

-

Recombinant human TYK2 enzyme

-

TYK2 substrate (e.g., a synthetic peptide)

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

-

In the assay plate, add the diluted this compound or vehicle control (DMSO).

-

Add the TYK2 enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cell-Based IL-23 Signaling Inhibition Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit IL-23-induced gene expression in a cellular context.[4][17][18]

Objective: To quantify the inhibition of IL-23-mediated reporter gene expression in a genetically engineered cell line.

Materials:

-

IL-23 responsive reporter cell line (e.g., engineered to express IL-23R and a STAT3-driven luciferase reporter)

-

Cell culture medium and supplements

-

Recombinant human IL-23

-

This compound

-

Luciferase assay reagent (e.g., Bio-Glo™)

-

White, clear-bottom 96-well cell culture plates

Procedure:

-

Seed the reporter cells in the 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the diluted this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of IL-23 (e.g., EC80).

-

Incubate for a specified period (e.g., 6 hours) to allow for reporter gene expression.

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

-

Incubate for 5-10 minutes at room temperature.

-

Measure the luminescence.

-

Determine the IC50 value of this compound for the inhibition of IL-23 signaling.

STAT3 Phosphorylation Assay (Flow Cytometry)

This protocol assesses the direct downstream effect of TYK2 inhibition on its primary substrate, STAT3.[19]

Objective: To measure the inhibition of IL-23-induced STAT3 phosphorylation in primary cells or cell lines.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)

-

Recombinant human IL-23

-

This compound

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-pSTAT3 antibody

-

Flow cytometer

Procedure:

-

Culture PBMCs or the chosen cell line under standard conditions.

-

Pre-incubate the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with IL-23 for a short period (e.g., 15-30 minutes).

-

Fix the cells to preserve the phosphorylation state.

-

Permeabilize the cells to allow antibody entry.

-

Stain the cells with the fluorescently labeled anti-pSTAT3 antibody.

-

Analyze the cells using a flow cytometer to quantify the level of pSTAT3 in response to IL-23 and its inhibition by this compound.

Quantitative PCR for IL-17 and IL-22 Gene Expression

This method quantifies the effect of this compound on the expression of key downstream pro-inflammatory cytokines.[20][21][22][23]

Objective: To measure the change in IL-17 and IL-22 mRNA levels in response to IL-23 stimulation and its inhibition by this compound.

Materials:

-

Human PBMCs or Th17-differentiated CD4+ T cells

-

Recombinant human IL-23

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IL-17A, IL-22, and a housekeeping gene (e.g., GAPDH, HPRT)

-

Real-time PCR instrument

Procedure:

-

Culture and treat the cells with this compound and/or IL-23 as described in the previous protocols.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform real-time quantitative PCR using primers for IL-17A, IL-22, and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound is a selective TYK2 inhibitor that effectively targets the IL-23 signaling pathway, a key driver of inflammation in several autoimmune diseases. By blocking the activation of TYK2, this compound prevents the downstream phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines IL-17 and IL-22. Clinical data in psoriasis have demonstrated significant efficacy, supporting its potential as a novel oral therapy. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other TYK2 inhibitors in the context of IL-23-mediated pathologies. Further research will be crucial to fully elucidate its therapeutic potential across a range of immune-mediated diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oaji.net [oaji.net]

- 3. IL-23 promotes neuronal ferroptosis via IL-23R/STAT3 signaling after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-23 Bioassay [promega.sg]

- 5. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]

- 6. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]

- 8. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. news.bms.com [news.bms.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Deucravacitinib in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interleukin (IL)-22 and IL-17 are coexpressed by Th17 cells and cooperatively enhance expression of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. IL-17a and IL-22 Induce Expression of Antimicrobials in Gastrointestinal Epithelial Cells and May Contribute to Epithelial Cell Defense against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

Lomedeucitinib: A Technical Guide to a Selective TYK2 Inhibitor for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (BMS-986322) is an orally administered, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes. As a deuterated form of deucravacitinib (B606291), this compound is being investigated for its therapeutic potential in a range of autoimmune and inflammatory diseases. Its mechanism of action, which involves the targeted disruption of key cytokine signaling pathways, positions it as a promising candidate for conditions where the immune response is dysregulated. This guide provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Selective TYK2 Inhibition

This compound's therapeutic effect stems from its high selectivity for TYK2, an intracellular kinase crucial for the signaling of several pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons. Unlike pan-JAK inhibitors, which can have broader effects and associated side effects, this compound's targeted approach is designed to offer a more favorable safety profile.

By inhibiting TYK2, this compound effectively blocks the downstream signaling cascade mediated by the JAK-STAT pathway. This interference prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are critical for the transcription of genes involved in inflammation and immune cell differentiation. The primary therapeutic rationale for TYK2 inhibition in autoimmune diseases is the interruption of the IL-23/Th17 axis, a key driver in the pathogenesis of conditions like psoriasis.

Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating the signaling of IL-12 and IL-23 and the point of inhibition by this compound.

Preclinical Research

The preclinical evaluation of TYK2 inhibitors like this compound often involves in vivo animal models that recapitulate key aspects of human autoimmune diseases, as well as in vitro assays to determine potency and selectivity.

Experimental Protocols

This model is widely used to screen for potential anti-psoriatic compounds.

-

Objective: To induce a psoriasis-like skin inflammation in mice and to evaluate the therapeutic efficacy of this compound.

-

Animals: BALB/c or C57BL/6 mice (8-12 weeks old).

-

Materials: 5% imiquimod (B1671794) cream, vehicle for this compound, calipers for ear thickness measurement.

-

Procedure:

-

Shave the dorsal skin of the mice one day prior to the experiment.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

-

Administer this compound (e.g., orally via gavage) at various doses, starting from day 0 or as a therapeutic intervention from day 2 or 3. A vehicle control group should be included.

-

Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

-

Measure ear thickness daily using calipers.

-

At the end of the study, collect skin and spleen samples for histological analysis (H&E staining), cytokine profiling (ELISA or qPCR for IL-17, IL-23), and immune cell infiltration analysis (immunohistochemistry or flow cytometry).

-

This model specifically interrogates the IL-23/Th17 axis.

-

Objective: To induce psoriasis-like skin inflammation via intradermal IL-23 injection and assess the inhibitory effect of this compound.

-

Animals: C57BL/6 mice (8-12 weeks old).

-

Materials: Recombinant mouse IL-23, vehicle for this compound, calipers.

-

Procedure:

-

Administer daily intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 µL PBS) into the ear pinna for 4-5 consecutive days.

-

Treat mice with this compound or vehicle orally daily.

-

Measure ear thickness daily.

-

At the end of the experiment, collect ear tissue for histological analysis and measurement of inflammatory cytokines (e.g., IL-17A, IL-22).

-

This assay determines the potency of this compound in a cellular context.

-

Objective: To measure the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation.

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 cells).

-

Materials: this compound, relevant cytokines (e.g., IL-12, IL-23, IFN-α), phospho-specific STAT antibodies (e.g., anti-pSTAT4, anti-pSTAT3), flow cytometer.

-

Procedure:

-

Pre-incubate cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with a specific cytokine (e.g., IL-12 to assess pSTAT4) for a short period (e.g., 15-30 minutes).

-

Fix and permeabilize the cells.

-

Stain with a fluorescently labeled antibody against the phosphorylated STAT protein of interest.

-

Analyze the level of STAT phosphorylation by flow cytometry.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Clinical Research

This compound has undergone Phase 1 and Phase 2 clinical trials for the treatment of moderate-to-severe plaque psoriasis. While detailed results for the this compound-specific Phase 2 trial (NCT05730725) are not yet fully published, data from the extensive clinical program of its close analog, deucravacitinib, provides a strong indication of its expected efficacy and safety profile. The following tables summarize key quantitative data from the pivotal Phase 3 trials of deucravacitinib (POETYK PSO-1 and POETYK PSO-2).

Efficacy Data (Deucravacitinib in Plaque Psoriasis)

Table 1: Key Efficacy Endpoints at Week 16 in POETYK PSO-1 and POETYK PSO-2 Trials

| Endpoint | Deucravacitinib 6 mg Once Daily | Placebo | Apremilast 30 mg Twice Daily |

| PASI 75 Response (%) | |||

| POETYK PSO-1 | 58.7 | 12.7 | 35.1 |

| POETYK PSO-2 | 53.6 | 9.4 | 40.2 |

| sPGA 0/1 (clear/almost clear) Response (%) | |||

| POETYK PSO-1 | 53.6 | 7.2 | 32.1 |

| POETYK PSO-2 | 50.3 | 8.6 | 34.3 |

Psoriasis Area and Severity Index (PASI) 75 represents a 75% reduction in the severity and extent of psoriasis from baseline. sPGA is the static Physician's Global Assessment.

Safety Data (Deucravacitinib in Plaque Psoriasis)

The safety profile of deucravacitinib has been shown to be favorable in clinical trials, with no evidence of the laboratory abnormalities often associated with broader JAK inhibitors.

Table 2: Summary of Common Adverse Events (≥5% in any group) up to Week 16 in Pooled POETYK PSO-1 and PSO-2 Trials

| Adverse Event | Deucravacitinib 6 mg QD (N=842) % | Placebo (N=422) % | Apremilast 30 mg BID (N=421) % |

| Nasopharyngitis | 19.2 | 17.1 | 18.5 |

| Upper respiratory tract infection | 9.9 | 9.0 | 8.3 |

| Headache | 7.6 | 7.1 | 10.9 |

| Diarrhea | 7.4 | 5.9 | 16.6 |

| Nausea | 4.2 | 4.0 | 16.4 |

Conclusion

This compound represents a promising development in the oral treatment of autoimmune diseases. Its selective inhibition of TYK2 offers a targeted approach to modulating the immune response, with the potential for a favorable balance of efficacy and safety. The data from the closely related compound, deucravacitinib, in psoriasis is highly encouraging and provides a strong rationale for the continued investigation of this compound in a variety of immune-mediated conditions. The experimental protocols and methodologies outlined in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this novel TYK2 inhibitor.

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Lomedeucitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomedeucitinib (also known as BMS-986322) is an investigational small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 plays a critical role in the signaling pathways of several key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons.[4] By selectively targeting TYK2, this compound is being evaluated for the treatment of conditions such as psoriasis.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its mechanism of action in inhibiting the JAK-STAT signaling pathway.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs, including TYK2, are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers act as transcription factors, regulating the expression of target genes involved in inflammation and immune responses. This compound exerts its therapeutic effect by inhibiting the catalytic activity of TYK2, thereby preventing the phosphorylation and activation of downstream STAT proteins.

Quantitative Data Summary

Due to the investigational nature of this compound, comprehensive in vitro cell-based IC50 data is not widely available in the public domain. The following table provides an illustrative example of how to present such data for a selective TYK2 inhibitor. The values presented are hypothetical and serve as a template for researchers to populate with their own experimental data.

| Assay Type | Cell Line | Stimulating Cytokine | Measured Endpoint | Example IC50 (nM) |

| STAT4 Phosphorylation | NK-92 | IL-12 | pSTAT4 Levels | 15 |

| STAT3 Phosphorylation | TF-1 | IL-23 | pSTAT3 Levels | 25 |

| STAT1 Phosphorylation | Peripheral Blood Mononuclear Cells (PBMCs) | IFN-α | pSTAT1 Levels | 50 |

| Cytokine Release | Lipopolysaccharide (LPS)-stimulated PBMCs | - | IL-6 Production | 100 |

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to evaluate the inhibitory activity of this compound on the JAK-STAT pathway.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation by Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a human cell line.

Materials:

-

Human cell line expressing the relevant cytokine receptors (e.g., NK-92 for IL-12, TF-1 for IL-23)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-